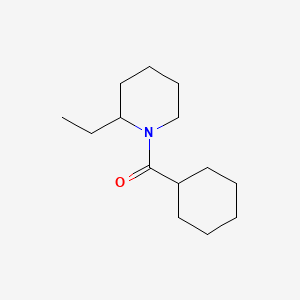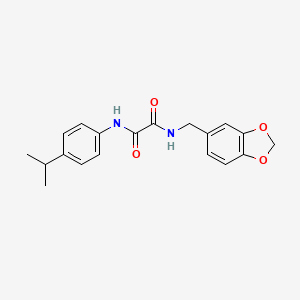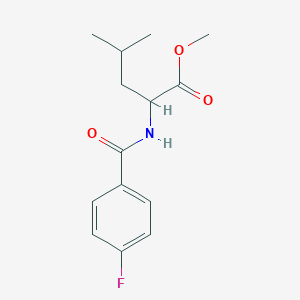
N-(2-furylmethyl)-3-phenylbutanamide
Übersicht
Beschreibung
N-(2-furylmethyl)-3-phenylbutanamide, also known as FMA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. FMA is a synthetic compound that was first synthesized in the 1980s and has since been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-3-phenylbutanamide is not fully understood. However, it is believed that this compound works by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This may help to reduce inflammation and oxidative stress in the body, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Scientific research has shown that this compound can reduce inflammation and oxidative stress in the body, which may help to prevent the development of various diseases. Additionally, this compound has been shown to have anti-cancer properties, which may make it a useful tool in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-3-phenylbutanamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to have a variety of potential therapeutic properties, which makes it a useful tool for studying the mechanisms of various diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its exact therapeutic potential.
Zukünftige Richtungen
There are many potential future directions for the study of N-(2-furylmethyl)-3-phenylbutanamide. One area of research could focus on further elucidating the mechanism of action of this compound, which would help to determine its exact therapeutic potential. Additionally, future research could focus on developing new synthetic compounds that are based on the structure of this compound, which may have even greater therapeutic potential. Finally, future research could focus on conducting clinical trials to determine the safety and efficacy of this compound in humans, which would be an important step towards its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3-phenylbutanamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. Scientific research has shown that this compound has anti-inflammatory and antioxidant properties, which may make it a useful tool in the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12(13-6-3-2-4-7-13)10-15(17)16-11-14-8-5-9-18-14/h2-9,12H,10-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBTQOYEFXXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-{3-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3980986.png)
![3-[(4-{[(aminocarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3980988.png)
![4,4'-[(4-ethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980994.png)
![1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3980996.png)
![(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3981007.png)

![4-(4-chloro-2-methylphenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B3981022.png)




![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3981057.png)
![4-[bis(2-hydroxyethyl)amino]-1-cyclohexyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3981063.png)